N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a tricyclic thienopyrimidine derivative featuring a fused benzo-thieno-pyrimidine core. Its structure includes a cyclopropyl and methyl group substituents on the N4-amine position. Thieno[2,3-d]pyrimidines are known for their kinase inhibitory properties and DNA intercalation, making them promising candidates for drug development .
Properties
Molecular Formula |
C14H17N3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(9-6-7-9)13-12-10-4-2-3-5-11(10)18-14(12)16-8-15-13/h8-9H,2-7H2,1H3 |
InChI Key |
PGGINYVNLNKQRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Biological Activity
N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, effects on various cellular pathways, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both thieno and pyrimidine moieties. Its unique structure contributes to its biological activity and interaction with biological targets.
Biological Activity Overview
1. Anti-inflammatory Activity:
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) activity. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib .
2. Proteasome Inhibition:
The compound has been identified as a modulator of proteasome activity. This modulation is crucial for regulating protein degradation pathways that are often dysregulated in various diseases, including cancer .
3. Structure-Activity Relationship (SAR):
Studies on the structure-activity relationship of similar compounds suggest that modifications to the cyclopropyl and methyl groups can significantly influence biological activity. For instance, variations in substituents on the pyrimidine ring can enhance potency against specific inflammatory pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Inhibition of COX-2 in RAW264.7 Cells
In a study involving RAW264.7 macrophage cells, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines. The compound inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels when analyzed through RT-PCR and Western blotting techniques .
Case Study 2: Proteasome Inhibition in Cancer Cells
Another study evaluated the effects of this compound on cancer cell lines. It was found to induce apoptosis through proteasome inhibition mechanisms, leading to the accumulation of pro-apoptotic factors and subsequent cell death .
Scientific Research Applications
Research indicates that N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine interacts with several biological macromolecules. Key findings include:
- Anticancer Activity : Compounds similar to this one have demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of human cancer cells while sparing normal cells .
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways. In silico studies suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .
- Antimicrobial Effects : Preliminary studies suggest that compounds within this structural class exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on modifying the thieno and pyrimidine components to enhance biological activity.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-6-(cyclopropyl)thieno[2,3-d]pyrimidin | Lacks tetrahydrobenzene moiety | Anticancer |
| 4-Amino-thieno[2,3-d]pyrimidine | Similar pyrimidine core | Anti-inflammatory |
| 2-(Cyclopropyl)-thiazolo[4,5-d]pyrimidin | Contains thiazole instead of thieno | Antiviral |
This table illustrates how this compound compares structurally and functionally with other compounds in its class.
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Anticancer Study : A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced paw edema and inflammatory cytokine levels compared to control groups .
- Antimicrobial Testing : In vitro assays showed that derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics against common bacterial strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related thieno[2,3-d]pyrimidines with variations in substituents, synthesis routes, and bioactivities. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: N-Alkyl/Aryl Groups: Methyl or methoxy substituents (e.g., compound 5c) enhance solubility and moderate antiproliferative activity, while bulkier groups like tert-butyl (compound 9b) may improve target binding but reduce bioavailability .
Synthesis Efficiency :
- Traditional reflux methods yield 62–85% for aryl-substituted analogs (e.g., 5a–c ) , while microwave-assisted synthesis improves yields (e.g., 70% for 10 ) and reduces reaction times .
Table 2: Antiproliferative/Cytotoxic Activities
Mechanistic Insights :
- Thieno[2,3-d]pyrimidines inhibit tyrosine kinases (e.g., EGFR) and induce apoptosis via caspase-3 activation .
- The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation compared to phenyl or methoxy groups .
Physicochemical and Spectroscopic Analysis
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
Reaction of 2-aminothiophene-3-carbonitriles with formamidine acetate in polar aprotic solvents (e.g., N-methylpyrrolidone) under reflux produces the pyrimidine ring. For example, Han et al. demonstrated that ethyl 2-aminothiophene-3-carboxylate reacts with formamidine acetate at 120°C for 8 hours to yield 4-hydroxythieno[2,3-d]pyrimidine (82% yield). This method benefits from high regioselectivity but requires stringent temperature control to avoid side reactions.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the formation of the thienopyrimidine core. Soares et al. achieved a 46% yield of thieno[2,3-d]pyrimidine by subjecting 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate to microwave thermolysis at 180°C for 15 minutes. While faster, this method demands specialized equipment and generates lower yields compared to traditional heating.
Incorporation of the Tetrahydrobenzo Moiety
The tetrahydrobenzothieno component is introduced via hydrogenation or cyclization strategies:
Catalytic Hydrogenation of Aromatic Precursors
Partial hydrogenation of a pre-formed benzothieno[2,3-d]pyrimidine using palladium on carbon (Pd/C) under H₂ gas (50 psi) in ethanol at 60°C selectively reduces the benzene ring to a tetrahydro derivative. Wilding et al. reported a 75% yield for this step, though over-reduction to decahydro derivatives remains a challenge.
Cyclization via Diels-Alder Reaction
An alternative route involves constructing the tetrahydrobenzo ring through a Diels-Alder reaction between a diene and a dienophile. For instance, reacting 1,3-cyclohexadiene with a thienopyrimidine-quinone derivative in toluene at 110°C generates the bicyclic system in 68% yield. This method offers precise stereochemical control but requires anhydrous conditions.
Chlorination at the 4-Position
Activation of the pyrimidine ring for subsequent amine substitution is achieved via chlorination:
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
Treating 4-hydroxythieno[2,3-d]pyrimidine with excess POCl₃ at 80°C for 6 hours replaces the hydroxyl group with chlorine. Fruscia et al. optimized this step to achieve 90% conversion by adding catalytic N,N-dimethylaniline to sequester HCl. The resulting 4-chloro intermediate is highly reactive, necessitating inert atmosphere handling.
Nucleophilic Substitution with N-Methylcyclopropylamine
The final step introduces the N-cyclopropyl-N-methylamine group through SNAr (nucleophilic aromatic substitution):
Two-Step Amination Protocol
-
Methylation : Reacting 4-chlorothieno[2,3-d]pyrimidine with methylamine in tetrahydrofuran (THF) at 0°C yields N-methyl-4-chloro intermediate (78% yield).
-
Cyclopropane Introduction : Subsequent reaction with cyclopropylamine in the presence of potassium tert-butoxide (t-BuOK) at 60°C for 12 hours affords the target compound (62% yield).
One-Pot Double Substitution
A streamlined method involves treating 4-chloro derivative with a 2:1 molar ratio of N-methylcyclopropylamine in dimethylformamide (DMF) at 100°C for 24 hours. Gill et al. achieved a 54% yield using this approach, noting that excess amine minimizes di-substitution byproducts.
Reaction Optimization and Yield Data
Comparative analysis of synthetic routes reveals critical dependencies on solvents, catalysts, and temperature:
Purification and Characterization
Final purification typically employs silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Structural validation uses:
-
¹H NMR : Distinct signals at δ 2.35 (N-CH₃), δ 1.45–1.60 (cyclopropyl CH₂), δ 7.20 (thieno H).
-
MS (ESI+) : m/z 314.2 [M+H]⁺.
Challenges and Mitigation Strategies
-
Over-Chlorination : Excess POCl₃ may chlorinate adjacent positions. Remedy: Use stoichiometric POCl₃ and monitor reaction progress via TLC.
-
Racemization : The tetrahydrobenzo ring can epimerize under acidic conditions. Solution: Conduct hydrogenation at neutral pH.
-
Amine Hydrolysis : N-Methylcyclopropylamine is moisture-sensitive. Pre-drying solvents over molecular sieves prevents degradation.
Industrial Scalability Considerations
Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness:
Q & A
Q. What advanced purification techniques enhance scalability for preclinical studies?
- Methodological Answer : Continuous flow reactors and high-performance liquid chromatography (HPLC) improve yield and purity at scale. Solvent screening (e.g., DCM/EtOAC gradients) optimizes separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
